molecular formula C21H20N2OS B2749605 N-(4-mesitylthiazol-2-yl)cinnamamide CAS No. 1787230-12-9

N-(4-mesitylthiazol-2-yl)cinnamamide

Cat. No.: B2749605
CAS No.: 1787230-12-9
M. Wt: 348.46
InChI Key: WVAGUWYSUMWKHO-MDZDMXLPSA-N
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Description

“N-(4-mesitylthiazol-2-yl)cinnamamide” is a chemical compound with the molecular formula C21H20N2OS . It is a derivative of cinnamamide, which is a class of compounds that have been evaluated for their pharmacological activities .


Synthesis Analysis

The synthesis of cinnamamide derivatives, including “this compound”, has been studied. A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been developed . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cinnamamide core with a mesitylthiazol group attached . Molecular docking studies of similar compounds have revealed interactions with various residues of target proteins .

Scientific Research Applications

  • Fungicidal Activities : Isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives have been studied for their fungicidal activities. Specifically, these compounds, including cinnamamide morpholine, have shown significant in vivo antifungal activities against pathogens like Pseudoperonspera cubensis. They also exhibit plant innate immunity stimulation activity, making them promising fungicide candidates (Chen et al., 2019).

  • Vascular Barrier Protective Effects : Certain cinnamamide derivatives, including 3-N- or 3-O-cinnamoyl carbazole derivatives, have been studied for their barrier protective effects against vascular disruptive responses. These derivatives have shown potential in inhibiting harmful responses in human umbilical vein endothelial cells and mice, suggesting their use in treatments related to vascular health (Ku et al., 2015).

  • Extraction and Distillation Methods : Research has been conducted on the development of an efficient ionic liquid-based microwave-assisted simultaneous extraction and distillation technique, which can be used to extract essential oils and proanthocyanidins from Cortex cinnamomi. This method shows potential in the food and pharmaceutical industries (Liu et al., 2012).

  • Synthesis of Cinnamamides : Studies have been conducted on the synthesis of cinnamamides, highlighting their importance in medicinal compounds such as anticonvulsants, antidepressants, and antimycobacterials. Efficient synthesis methods for cinnamamides are crucial due to their wide application in pharmacology (Harada et al., 2013).

  • Antitubercular Activity : Research has shown that analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide exhibit promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential application of cinnamamide derivatives in treating tuberculosis (Patel & Telvekar, 2014).

Properties

IUPAC Name

(E)-3-phenyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-14-11-15(2)20(16(3)12-14)18-13-25-21(22-18)23-19(24)10-9-17-7-5-4-6-8-17/h4-13H,1-3H3,(H,22,23,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAGUWYSUMWKHO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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